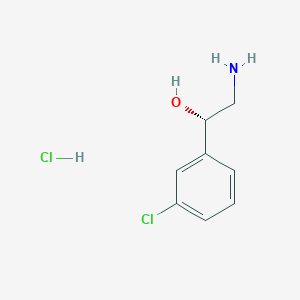

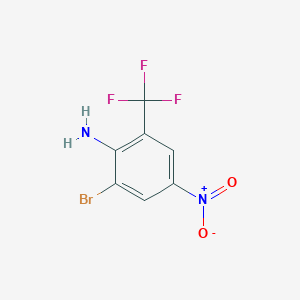

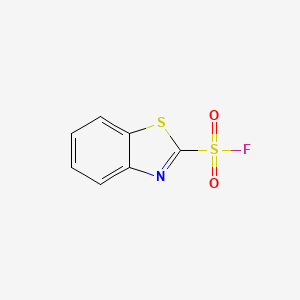

![molecular formula C9H11N3O B1279917 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol CAS No. 24134-25-6](/img/structure/B1279917.png)

2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol" is a derivative of benzimidazole, which is a bicyclic compound consisting of the fusion of benzene and imidazole. The structure is characterized by a benzene ring fused to an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The compound has an ethanol group attached to the imidazole ring, which may influence its physical and chemical properties, as well as its potential for interactions with other molecules.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the synthesis of related compounds has been demonstrated using reflux conditions with triethylamine (TEA) in ethanol, as seen in the synthesis of 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b]benzoxazol-3-yl)ethanone and 1-(2-(4-substitutedphenylamino)-Imidazo[2,1-B] Benzothiazole-3-Yl) Propan-1-One . Although the exact synthesis of "2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol" is not detailed in the provided papers, similar conditions could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the orientation of the benzene and imidazole rings. In a related compound, the benzene and benzimidazole rings subtend dihedral angles of 4.5(3) and 5.2(2)°, indicating a nearly planar structure . This planarity can facilitate π-π stacking interactions, as observed in the crystal structure of the related compound . Such interactions are important for the stability and self-assembly of these molecules in the solid state.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, often acting as ligands in coordination complexes. For example, 2-(1H-benzo[d]imidazol-2-yl)-N-benzylidenequinolin-8-amines can react with NiCl2 to form coordination complexes that are active in catalytic ethylene oligomerization . The reactivity of "2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol" would likely be influenced by the presence of the ethanol group and the amino substituent, which could offer additional sites for bonding and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, such as NH and OH groups, can lead to the formation of a three-dimensional network through hydrogen bonding, as seen in the crystal structure of a related compound . The solubility and stability of these compounds can vary depending on the substituents present on the benzimidazole core. For instance, some derivatives are stable as solids but may decompose in solution . The exact properties of "2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol" would need to be determined experimentally, but it is likely to exhibit similar behavior in terms of solubility and stability due to the presence of the ethanol and amino groups.

Scientific Research Applications

-

Pharmaceutical Research

- Imidazole, which is a part of the compound you mentioned, is known for its broad range of chemical and biological properties . It’s used in the development of new drugs .

- The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

-

Antitumor Potential

-

Treatment of Pseudomonas aeruginosa Infections

- New 1H-Benzo[d]imidazole based PqsR inhibitors have been designed, synthesized, and evaluated as adjuvant therapy for Pseudomonas aeruginosa infections .

- These inhibitors interfere with the pqs system, one of three quorum sensing (QS) systems in P. aeruginosa, resulting in reduction of bacterial virulence gene expression and biofilm maturation .

-

Synthesis of Pyrazole, Thiophene, Pyridine and Coumarin Derivatives

-

Antibacterial and Antimycobacterial Activities

-

Anti-Inflammatory and Antidiabetic Activities

-

Antioxidant and Antipyretic Activities

-

Antiviral and Anti-Amoebic Activities

-

Antihelmintic and Antifungal Activities

-

Ulcerogenic Activities

-

Antihistaminic Agent

-

Analgesic

-

Antiviral

-

Antiulcer

-

Antihelmintic

-

Antinematodal

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(2-aminobenzimidazol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-9-11-7-3-1-2-4-8(7)12(9)5-6-13/h1-4,13H,5-6H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFIQDGURPIMQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

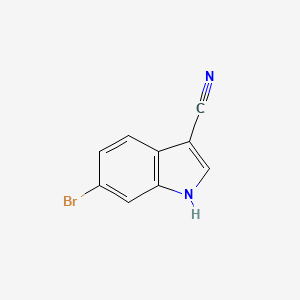

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)